

side-by-side comparison of RI-962 and ponatinib as RIPK1 inhibitors

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A Comparative Guide to RI-962 and Ponatinib as RIPK1 Inhibitors

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1] Its kinase activity is a key driver in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making it a prime therapeutic target. [1][2] This guide provides a side-by-side comparison of two small molecule inhibitors of RIPK1: **RI-962**, a potent and selective inhibitor developed specifically for RIPK1, and ponatinib, a multi-targeted kinase inhibitor initially developed as an anti-cancer agent and later identified as a potent RIPK1 inhibitor.

Mechanism of Action

RI-962 is a Type II kinase inhibitor that demonstrates high potency and selectivity for RIPK1.[3] It functions by occupying both the ATP-binding pocket and an adjacent allosteric site, effectively locking the kinase in an inactive conformation.[3] This dual-site binding contributes to its high selectivity. In cellular models, **RI-962** effectively inhibits the phosphorylation of RIPK1 and its downstream signaling proteins, RIPK3 and MLKL, thereby blocking the necroptotic cell death pathway.[3][4]

Ponatinib is also a Type II kinase inhibitor, originally designed to target the Bcr-Abl tyrosine kinase.[5][6] Subsequent studies revealed its potent inhibitory activity against both RIPK1 and RIPK3, classifying it as a first-in-class dual RIPK1/RIPK3 inhibitor.[5][7][8][9] Its mechanism involves binding to the inactive conformation of the kinases. An unbiased chemical proteomic approach confirmed that ponatinib directly targets RIPK1, RIPK3, and also Transforming Growth Factor- β -Activated Kinase 1 (TAK1).[8] However, its utility in inflammatory diseases may be limited by its broad kinase selectivity and associated off-target effects.[10]

Quantitative Data Comparison

The following tables summarize the biochemical potency and cellular activity of **RI-962** and ponatinib.

Table 1: Biochemical and Cellular Inhibitory Potency

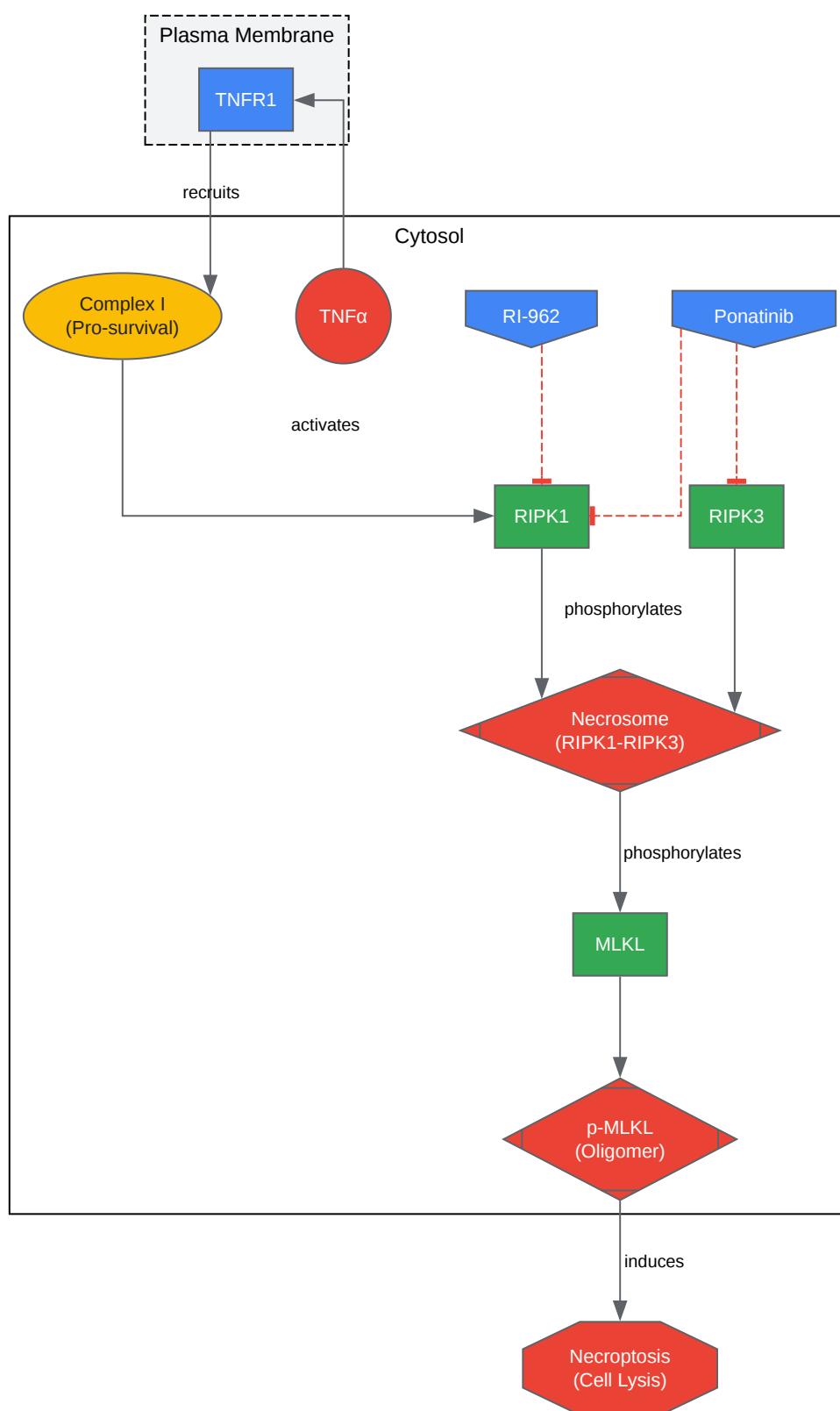
Parameter	RI-962	Ponatinib
RIPK1 IC50	5.9 nM (ADP-Glo assay)[3]	Not explicitly stated in provided results, but identified as a direct and potent inhibitor.[5][8]
	35.0 nM[4][11]	
RIPK3 IC50	No significant inhibition	Potent dual inhibitor of RIPK1 and RIPK3[5][6][8]
Cellular EC50(Necroptosis Protection)	4.2 nM (L929 cells)[3][4]	7 nM (TLR4-induced necroptosis in iBMMs)[5]
	10.0 nM (HT29 cells)[3][4]	More potent than Necrostatin-1 in FADD-deficient Jurkat cells[5]
	11.4 nM (J774A.1 cells)[3][4]	
	17.8 nM (U937 cells)[3][4]	

Table 2: Kinase Selectivity Profile

Inhibitor	Primary Target(s)	Other Notable Targets	Selectivity Notes
RI-962	RIPK1	MLK3 (IC50 = 3.75 μ M)[3]	Highly selective; showed little to no activity against a panel of 408 other human kinases (IC50 > 10 μ M).[3] The potency against MLK3 is over 100-fold less than against RIPK1.[3]
Ponatinib	Bcr-Abl, RIPK1, RIPK3[5][6]	TAK1, KIT, RET, TIE2, FLT3, Src family kinases[6][8]	A multi-targeted kinase inhibitor with a broad activity profile. [6][10] Its lack of specificity is a potential liability for non-oncology indications.[10]

Signaling Pathway and Inhibition

The diagram below illustrates the RIPK1-mediated necroptosis pathway, a form of programmed cell death. Upon stimulation by ligands like TNF α , RIPK1 is activated and recruits RIPK3 to form a complex known as the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing cell lysis. Both **RI-962** and ponatinib inhibit the kinase activity of RIPK1, preventing the downstream phosphorylation events and blocking necroptosis.



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Caption: RIPK1 signaling pathway leading to necroptosis and points of inhibition by **RI-962** and ponatinib.

Experimental Protocols

Detailed methodologies for key assays used to characterize RIPK1 inhibitors are provided below.

ADP-Glo™ Kinase Assay (Biochemical Potency)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

- Objective: To determine the IC₅₀ value of an inhibitor against purified RIPK1 enzyme.
- Protocol:
 - Kinase Reaction Setup: Prepare a reaction mix containing recombinant RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.[\[12\]](#)
 - Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., **RI-962** or ponatinib) to the wells of a 384-well plate.
 - Reaction Initiation: Initiate the kinase reaction by adding the enzyme/substrate/ATP mix to the wells containing the inhibitor.
 - Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[\[12\]](#)
 - ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
 - Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
 - Measurement: Measure the luminescent signal using a plate reader. The signal is inversely correlated with the inhibitor's potency.

- Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

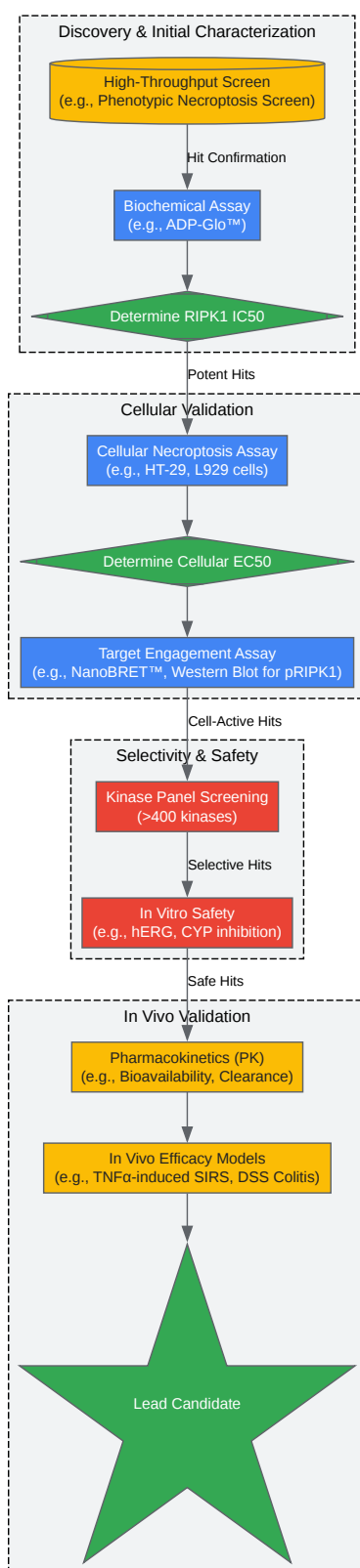
Cellular Necroptosis Assay (Cellular Efficacy)

This assay measures the ability of an inhibitor to protect cells from induced necroptotic cell death.

- Objective: To determine the EC50 value of an inhibitor in a cellular context.
- Protocol (using HT-29 cells as an example):
 - Cell Seeding: Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
 - Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
 - Necroptosis Induction: Induce necroptosis by adding a combination of TNF α , a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK). This combination is often referred to as "TSZ".[\[4\]](#)[\[13\]](#)
 - Incubation: Incubate the cells for a specified period (e.g., 24 hours).[\[4\]](#)
 - Viability Measurement: Assess cell viability using a standard method, such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release.
 - Data Analysis: Normalize the data to untreated and vehicle-treated controls. Calculate EC50 values by plotting the percentage of cell survival against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel RIPK1 inhibitors, from initial screening to in vivo validation.



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Caption: Standard workflow for the evaluation of RIPK1 inhibitors.

Summary and Conclusion

This guide provides a comparative analysis of **RI-962** and ponatinib as inhibitors of RIPK1.

- **RI-962** stands out as a highly potent and selective RIPK1 inhibitor.[3][4] Its specificity, demonstrated by minimal off-target activity across a large kinase panel, makes it an excellent tool compound for studying the specific roles of RIPK1 in disease and a promising candidate for therapeutic development in inflammatory disorders.[3]
- Ponatinib is a potent dual inhibitor of RIPK1 and RIPK3, which also potently blocks necroptosis.[5][8] However, its clinical application for inflammatory diseases is complicated by its multi-targeted nature, including its primary activity against Bcr-Abl and other kinases.[6][10] While its effectiveness in blocking necroptosis is clear, the potential for off-target effects necessitates careful consideration in a research or clinical context outside of its approved oncology indications.

For researchers focused on the specific consequences of RIPK1 inhibition, **RI-962** offers a more precise tool. Ponatinib, while a potent inhibitor of the necroptosis pathway, acts on multiple nodes (RIPK1, RIPK3, TAK1) and may produce broader effects not solely attributable to RIPK1 inhibition. The choice between these inhibitors will ultimately depend on the specific experimental question and the desired balance between potency and selectivity.

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